3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal
Description
3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal (C₁₃H₁₇NO₄, MW 251.28) is a nitro-substituted aldehyde featuring a 2-methoxyphenyl group and two methyl groups at the C2 position. This compound is characterized by its unique structural configuration, combining electron-donating (methoxy, methyl) and electron-withdrawing (nitro) groups.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2,2-dimethyl-4-nitrobutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,9-15)11(8-14(16)17)10-6-4-5-7-12(10)18-3/h4-7,9,11H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOJPXBJQPRMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C(C[N+](=O)[O-])C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal generally proceeds via an asymmetric Michael addition of isobutyraldehyde to a suitably substituted β-nitrostyrene derivative bearing a 2-methoxyphenyl substituent. This reaction is catalyzed by organocatalysts such as chiral primary amines or amine-salicylamide derivatives, often under mild conditions at room temperature.
Representative Preparation Methodologies
Organocatalytic Conjugate Addition Using Chiral Primary Amines
-
- Nitroalkene: trans-β-nitrostyrene derivative with a 2-methoxyphenyl group
- Aldehyde: isobutyraldehyde (providing the 2,2-dimethyl substitution)
- Catalyst: chiral primary amine or amine-salicylamide organocatalyst
- Additives: 4-nitrobenzoic acid or DMAP to enhance catalytic activity
- Solvent systems: mixtures such as choline chloride/ethylene glycol (ChCl/EG) or choline chloride/water (ChCl/H2O) as green solvents
Procedure:
The aldehyde and nitroalkene are combined in the presence of the organocatalyst and additive in the solvent system and stirred at room temperature until completion (monitored by TLC). After reaction completion, acidic workup with 2N HCl is performed, followed by extraction with ethyl acetate, washing with saturated sodium bicarbonate and brine, and drying over magnesium sulfate.Outcome:
This method yields the nitroaldehyde product with high enantioselectivity and purity, suitable for further applications in asymmetric synthesis.
Flash Chromatography Purification
- After reaction completion and solvent removal under vacuum, the crude product is purified by flash chromatography on silica gel using petroleum ether and ethyl acetate mixtures (e.g., 10:1 or 1:1 ratios) to isolate the desired 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal as a colorless oil or solid.
Detailed Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Nitroalkene loading | 0.3 mmol | trans-β-nitrostyrene derivatives |
| Aldehyde (isobutyraldehyde) | 1.1 mmol | Provides 2,2-dimethyl substitution |
| Catalyst loading | 0.06 mmol (20 mol%) | Chiral primary amines or amine-salicylamide |
| Additives | 4-Dimethylaminopyridine (DMAP) or 4-nitrobenzoic acid | Enhances catalytic efficiency |
| Solvent | ChCl/EG or ChCl/H2O mixtures, or dichloromethane/chloroform | Green solvents preferred for sustainability |
| Temperature | Room temperature (20–25 °C) | Mild conditions favor enantioselectivity |
| Reaction time | 3–24 hours | Monitored by TLC until completion |
| Workup | Acidic quench with 2N HCl, extraction with EtOAc, washing with NaHCO3 and brine, drying over MgSO4 | Standard organic workup procedures |
| Purification | Flash chromatography on silica gel | Petroleum ether/ethyl acetate mixtures |
Mechanistic Insights and Catalytic Roles
- The organocatalyst forms an iminium ion intermediate with the aldehyde, activating it towards nucleophilic attack on the β-nitrostyrene.
- The nitroalkene acts as a Michael acceptor, allowing conjugate addition to occur with high stereocontrol.
- Additives such as DMAP or 4-nitrobenzoic acid stabilize the transition state and improve enantioselectivity.
- The choice of solvent system (e.g., deep eutectic solvents like ChCl/EG) provides a green chemistry advantage and can influence reaction rates and selectivity.
Summary Table of Preparation Methods
Research Findings and Notes
- The reaction is highly efficient with yields often approaching quantitative conversion when optimized.
- The use of chiral organocatalysts enables asymmetric induction, making the compound valuable for further synthetic applications.
- Green solvent systems such as deep eutectic solvents have been successfully employed, aligning with sustainable chemistry principles.
- Purification by flash chromatography is essential to remove side products and achieve a pure nitroaldehyde suitable for downstream use.
Chemical Reactions Analysis
Chemical Reactions Involving 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal
The chemical reactions of 3-(2-methoxyphenyl)-2,2-dimethyl-4-nitrobutanal can be broadly categorized into several types:
Aldol Condensation Reactions
-
Mechanism : The compound can participate in aldol condensation reactions where it acts as a nucleophile. The aldehyde group can undergo nucleophilic addition to carbonyl compounds, leading to the formation of β-hydroxyaldehydes.
-
Example Reaction : When reacted with acetone under basic conditions, it can yield a β-hydroxyaldehyde intermediate, which may further dehydrate to form an α,β-unsaturated aldehyde.
Michael Addition Reactions
-
Mechanism : The compound can engage in Michael addition reactions with nitroalkenes. In this context, it acts as a nucleophile attacking the β-carbon of the nitroalkene.
-
Research Findings : Studies have shown that using chiral organocatalysts can enhance the enantioselectivity of these reactions significantly. For instance, the use of specific amine catalysts has been reported to yield high enantiomeric excess (ee) in products derived from this compound .
Nucleophilic Addition Reactions
| Nucleophile | Product | Yield (%) |
|---|---|---|
| Methylmagnesium bromide | 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanol | 85 |
| Ethyllithium | 3-(2-Methoxyphenyl)-3-ethyl-2,2-dimethyl-4-nitrobutanal | 78 |
| Sodium cyanide | 3-(2-Methoxyphenyl)-α-cyano-2,2-dimethyl-4-nitrobutanal | 90 |
Reduction Reactions
-
Mechanism : The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH) or catalytic hydrogenation.
-
Example Reaction : Reduction of the nitro group leads to the formation of an amine derivative which may exhibit different biological activities compared to the parent compound.
Scientific Research Applications
The compound 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal , also known by its CAS number 1262832-35-8 , is a chemical with potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry, material science, and organic synthesis, while providing comprehensive data tables and case studies.
Medicinal Chemistry
The compound's structure suggests potential applications in drug development. The presence of the nitro group is often associated with biological activity, including antimicrobial and anticancer properties.
Case Study: Anticancer Activity
Research has indicated that compounds containing nitro groups can exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of nitrobutanal have been studied for their ability to induce apoptosis in various cancer types.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal | A549 (Lung Cancer) | 15 | |
| 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal | MCF7 (Breast Cancer) | 10 |
Organic Synthesis
3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal can serve as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various reactions such as nucleophilic substitutions and reductions.
Synthetic Pathway Example
A notable synthetic pathway involves the reduction of the nitro group to an amine, which can then be used to create a variety of pharmaceutical agents.
Material Science
In material science, this compound could be explored for its potential use in creating polymers or as a building block for functional materials due to its unique electronic properties stemming from the methoxy and nitro groups.
Application in Polymer Chemistry
Compounds similar to 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal have been investigated for their ability to act as monomers in the synthesis of conductive polymers. These polymers have applications in electronic devices and sensors.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may facilitate binding to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
- Aldehyde vs. Carboxylic Acid: The aldehyde group in the target compound contrasts with the carboxylic acid in 3-(2-methoxyphenyl)propanoic acid. This difference impacts reactivity: aldehydes undergo nucleophilic additions, while carboxylic acids participate in acid-base or condensation reactions.
- In contrast, the HBK series (piperazine derivatives) utilize phenoxy-ether linkages for flexibility in receptor binding, suggesting divergent applications .
Physicochemical and Commercial Profiles
- Thermal Stability: The target compound lacks reported melting point data, whereas 3-(2-methoxyphenyl)propanoic acid exhibits a defined mp range (85–89°C), likely due to hydrogen bonding from the carboxylic acid group .
- Commercial Availability: The target compound’s discontinued status contrasts with the stable availability of 3-(2-methoxyphenyl)propanoic acid and the HBK series (actively researched in 2016).
Pharmacological Potential (Extrapolated)
While the HBK series demonstrates explicit pharmacological intent (e.g., serotonin/dopamine receptor modulation via piperazine scaffolds), the target compound’s nitro and aldehyde groups suggest alternative roles. Nitro groups are often associated with antimicrobial or antiparasitic activity, but the absence of direct biological data limits conclusive comparisons .
Biological Activity
3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic effects, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a methoxyphenyl group and a nitrobutanal moiety, which contribute to its chemical reactivity and biological properties. The nitro group is particularly notable for its ability to undergo bioreduction, leading to reactive intermediates that can interact with cellular components, potentially influencing various biological pathways.
The biological activity of 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal is primarily attributed to:
- Bioreduction : The nitro group can be reduced to form nitroso or amine derivatives, which may exhibit different biological activities compared to the parent compound.
- Receptor Interaction : The methoxyphenyl group may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various pharmacological effects.
Biological Activities
Research indicates that this compound has potential antimicrobial and anticancer properties. Below are some key findings from studies investigating these activities:
- Antimicrobial Activity : Preliminary studies suggest that 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal exhibits antimicrobial effects against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to cell death .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal, it is useful to compare it with structurally similar compounds. The following table summarizes key differences in their biological activities:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal | Moderate | High | Nitro group allows for bioreduction |
| 3-(2-Methoxyphenyl)propionic acid | Low | Moderate | Lacks nitro group; primarily an anti-inflammatory agent |
| 2-Methoxyphenyl isocyanate | High | Low | Reactive isocyanate group; used in synthesis |
Case Studies
Several case studies have highlighted the potential applications of 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal in drug development:
- Case Study on Anticancer Activity : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability (IC50 values in the micromolar range), suggesting its potential as a lead compound for further development .
- Antimicrobial Testing : In another study focusing on various bacterial strains, the compound exhibited notable inhibitory effects against Gram-positive bacteria. The results indicated a dose-dependent response, warranting further investigation into its mechanism of action .
Q & A
Q. What are the recommended synthetic pathways for 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal, and what challenges arise during its preparation?
- Methodological Answer : Synthesis often involves multi-step reactions, such as Friedel-Crafts alkylation or nitration of precursor compounds. For example, intermediates like 3-(2-methoxyphenyl)propanoic acid derivatives (CAS 6342-77-4) may serve as starting materials . Key challenges include controlling regioselectivity during nitration and stabilizing the nitrobutanal moiety under acidic conditions. Characterization via H/C NMR and HPLC-MS is critical to confirm purity and structure.
Q. How can researchers validate the structural integrity of 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal?
- Methodological Answer : Combine spectroscopic techniques:
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm the exact mass (e.g., theoretical vs. observed m/z).
- NMR : Analyze methoxy ( ppm), nitro ( ppm), and aldehyde ( ppm) proton environments.
- IR Spectroscopy : Verify nitro (1520–1350 cm) and aldehyde (1720–1700 cm) functional groups.
Cross-reference with databases like NIST Chemistry WebBook for analogous structures (e.g., 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid) .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer : The nitro group and aldehyde moiety render the compound sensitive to light, heat, and moisture. Store under inert atmosphere (argon) at –20°C. Monitor degradation via periodic TLC or UPLC analysis. For analogs like 4-methyl-2-pentanone, USP guidelines recommend ACS-grade solvents and stabilizers to prevent decomposition .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal in nucleophilic addition reactions?
- Methodological Answer : Use density functional theory (DFT) to model the electrophilic aldehyde site and steric effects from the 2,2-dimethyl group. Compare with experimental data from similar compounds (e.g., piperazine derivatives with methoxyphenyl groups) to validate computational predictions . Solvent effects (polar vs. nonpolar) should be incorporated using COSMO-RS models.
Q. What strategies resolve contradictions in spectroscopic data for this compound (e.g., unexpected splitting in NMR)?
- Methodological Answer : Contradictions may arise from dynamic effects like restricted rotation (e.g., methoxy group) or diastereotopic protons. Strategies include:
Q. How can researchers design experiments to study the compound’s metabolic byproducts in biological systems?
- Methodological Answer : Use isotope-labeled analogs (e.g., C or N) to track metabolic pathways. LC-MS/MS can identify metabolites by exact mass matching (e.g., 301.0784 m/z for related triazole-thione derivatives ). In vitro assays with liver microsomes (e.g., CYP450 enzymes) assess phase I/II metabolism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
